(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
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Description
Scientific Research Applications
Chemical Synthesis and Molecular Structure
One study focused on the synthesis of a mononuclear ReI complex derived from similar pyrroline-pyrazolyl-pyridazine structures, highlighting the intricate relationships between molecular structure and chemical reactivity. This research provides insights into the synthesis of complex molecules that could be related to the compound of interest, showing potential applications in the development of new materials or catalysts (Saldías et al., 2020).
Novel Synthesis Methods
Another study reported the facile synthesis of novel compounds including 7-aminofuro- and amino-thieno[2,3-d]pyridazinones, starting from related furan and thiophene derivatives. This work exemplifies the methodologies that could be applied to synthesize and modify compounds with structures similar to (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone, indicating its relevance in medicinal chemistry and organic synthesis (Koza et al., 2013).
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, including compounds with pyridine and pyrazole moieties, has shown antimicrobial and antimycobacterial activities. Although the specific compound is not directly studied, the structural similarities suggest potential applications in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Antiviral Applications
A study on benzofuran-transition metal complexes, including pyrrole and benzofuran derivatives, explored their antiviral activities against HIV and HCV. This suggests the potential for compounds like this compound to be investigated for antiviral properties (Galal et al., 2010).
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18(2)13-3-4-14(17-16-13)22-12-5-7-19(9-12)15(20)11-6-8-21-10-11/h3-4,6,8,10,12H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBJLUFMNJIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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